Enantioselective (R)-Cyanohydrin Synthesis: 4'-Bromoacetophenone Achieves 99% ee with 5% Yield, Outperforming 4'-Iodo and 4'-Fluoro Analogs in PdHNL-CLEA System
In a head-to-head evaluation using PdHNL-CLEA (cross-linked enzyme aggregate of Prunus dulcis hydroxynitrile lyase) under identical conditions (pH 4.0, 5 °C, 96 h), 4'-bromoacetophenone produced the corresponding (R)-cyanohydrin with a yield-enantiomeric excess profile of 5%-99% ee [1]. In the same system, 4'-fluoroacetophenone yielded 20%-84% ee, 4'-chloroacetophenone yielded 11%-95% ee, and 4'-iodoacetophenone yielded only 3%-24% ee [1]. While the bromo derivative gave a lower chemical yield than the fluoro and chloro analogs, it uniquely achieved near-perfect enantioselectivity (99% ee), surpassing the chloro analog (95% ee) and dramatically exceeding the iodo analog (24% ee) [1].
| Evidence Dimension | Enantioselective biocatalytic cyanohydrin synthesis (Yield - Enantiomeric Excess) |
|---|---|
| Target Compound Data | 5% yield, 99% ee (R)-cyanohydrin |
| Comparator Or Baseline | 4'-Fluoroacetophenone: 20% yield, 84% ee; 4'-Chloroacetophenone: 11% yield, 95% ee; 4'-Iodoacetophenone: 3% yield, 24% ee; Acetophenone: 1% yield, 99% ee |
| Quantified Difference | Enantioselectivity advantage: +4% ee over 4'-chloro; +15% ee over 4'-fluoro; +75% ee over 4'-iodo |
| Conditions | PdHNL-CLEA biocatalyst, pH 4.0, 5 °C, 96 h, biphasic medium |
Why This Matters
For applications requiring high stereochemical purity—such as chiral pharmaceutical intermediate synthesis—the 99% ee of the 4'-bromoacetophenone-derived product provides a decisive procurement advantage over the 4'-chloro (95% ee) and especially the 4'-iodo (24% ee) analogs.
- [1] Yildirim, D.; Tukel, S. S.; Alptekin, O. Enantioselective Synthesis of Various Cyanohydrins Using Covalently Immobilized Preparations of Hydroxynitrile Lyase from Prunus dulcis. Appl. Biochem. Biotechnol. 2015, 177 (6), 1348–1363. View Source
